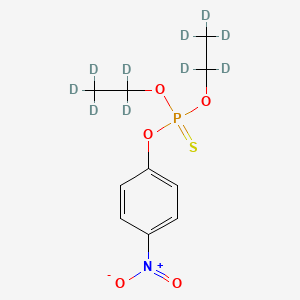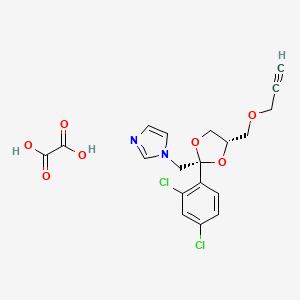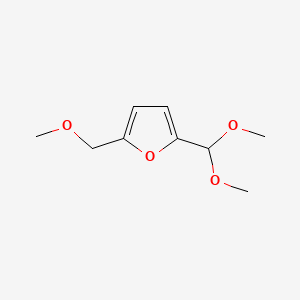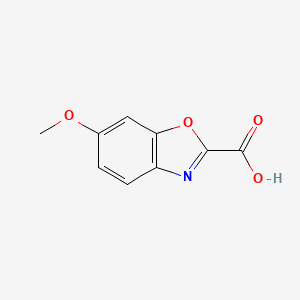
2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl-: is an organic compound that belongs to the class of cycloheptatrienones. This compound is characterized by a seven-membered ring with three conjugated double bonds and a ketone group. The presence of a chlorine atom at the second position and a methyl group at the third position makes it a unique derivative of cycloheptatrienone.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Oxidation of Cycloheptatriene: One common method for synthesizing cycloheptatrienones involves the oxidation of cycloheptatriene using selenium dioxide.
Bromination and Elimination: Another method involves the bromination of tropinone followed by a Hofmann elimination to yield the cycloheptatrienone structure.
Industrial Production Methods: Industrial production of 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- may involve large-scale oxidation processes using selenium dioxide or other suitable oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Electrophilic Substitution: The compound can undergo electrophilic substitution reactions, such as bromination, where the reaction proceeds through a 1,2-addition product rather than an electrophilic aromatic substitution.
Nucleophilic Substitution: It can also participate in nucleophilic substitution reactions similar to nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidizing Agents: Selenium dioxide is commonly used for oxidation reactions.
Brominating Agents: Bromine is used for electrophilic substitution reactions.
Major Products:
Brominated Derivatives: Bromination of the compound yields brominated cycloheptatrienone derivatives.
Reduced Products: Reduction reactions can yield cycloheptatrienone derivatives with reduced double bonds.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: The compound is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Biological Activity Studies: Researchers study the biological activity of this compound and its derivatives to explore potential therapeutic applications.
Industry:
Mechanism of Action
The mechanism of action of 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- involves its interaction with molecular targets through electrophilic and nucleophilic substitution reactions. The presence of the chlorine and methyl groups influences the reactivity and stability of the compound, allowing it to participate in various chemical pathways. The exact molecular targets and pathways depend on the specific application and the nature of the reactions involved .
Comparison with Similar Compounds
2,4,6-Cycloheptatrien-1-one: The parent compound without the chlorine and methyl substitutions.
2-Chloro-2,4,6-cycloheptatrien-1-one: A similar compound with a chlorine atom but without the methyl group.
2-Methyl-2,4,6-cycloheptatrien-1-one: A derivative with a methyl group but without the chlorine atom.
Uniqueness: The presence of both chlorine and methyl groups in 2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- makes it unique compared to its analogs.
Properties
CAS No. |
101253-51-4 |
|---|---|
Molecular Formula |
C8H7ClO |
Molecular Weight |
154.59 g/mol |
IUPAC Name |
2-chloro-3-methylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C8H7ClO/c1-6-4-2-3-5-7(10)8(6)9/h2-5H,1H3 |
InChI Key |
JSDSKGMGLYAHMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=O)C=CC=C1)Cl |
Canonical SMILES |
CC1=C(C(=O)C=CC=C1)Cl |
Synonyms |
2,4,6-Cycloheptatrien-1-one, 2-chloro-3-methyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,N-Di-(tert-butyloxy)-3-[[[3-(ethylamino)propyl]amino]methyl]-4-quinolinol](/img/structure/B566267.png)





![5-Methoxybenzo[d]oxazole-2-carboxylic acid](/img/structure/B566277.png)
